N2-Cyclopropylpropane-1,2-diamine
Description
N2-Cyclopropylpropane-1,2-diamine is a diamine compound featuring a propane backbone (three-carbon chain) with a cyclopropyl substituent at the N2 position.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-N-cyclopropylpropane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-5(4-7)8-6-2-3-6/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ZTDQEMQSXIMPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)NC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopropylpropane-1,2-diamine typically involves the reaction of cyclopropylamine with propane-1,2-diamine under controlled conditions. One common method includes the use of phase-transfer catalysis, where propylene dichloride, ammonia water, and a catalyst are reacted in a homogeneous phase reactor at temperatures ranging from 140-170°C . Another method involves the use of 1,2-dichloropropane, water, liquid ammonia, and a catalyst in a high-pressure reactor at 160-180°C and 8-12 MPa .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-pressure reactors and phase-transfer catalysis ensures efficient production with high yields. The process steps are streamlined to minimize pollution and reduce costs, with excess ammonia being recycled .
Chemical Reactions Analysis
Types of Reactions
N2-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted diamines, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
N2-Cyclopropylpropane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, allowing the compound to inhibit specific enzymes like diamine oxidases and polyamine oxidases . These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
The following analysis compares N2-Cyclopropylpropane-1,2-diamine with structurally related diamines, focusing on synthesis, physicochemical properties, and biological activity.
a. Ethane-1,2-diamine Derivatives
- N-Cyclopropylethane-1,2-diamine: A shorter-chain analog with a cyclopropyl group.
b. Propane-1,2-diamine Derivatives
- Ar,Ar-Dicyclohexyl-pentane-1,2-diamine (182b) : Substituted with bulky cyclohexyl groups, this compound exhibited poor synthesis yields (25%), attributed to steric challenges during displacement reactions .
- N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine (1a-i) : These derivatives were synthesized via reductive alkylation with improved lipophilicity (ClogP values higher than piperazine), enhancing their anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .
Key Structural Differences :
- Backbone Length : Propane derivatives (e.g., this compound) have a longer carbon chain than ethane analogs, which may increase flexibility and alter solubility.
Physicochemical Properties
- Lipophilicity : Cyclopropyl groups may lower ClogP compared to benzyl substituents but increase it relative to unsubstituted diamines, balancing membrane permeability and solubility .
- Synthetic Challenges : Bulky substituents (e.g., cyclohexyl) reduce yields due to steric hindrance, whereas cyclopropyl groups may offer a compromise between reactivity and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
